4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
Brand Name:
Vulcanchem
CAS No.:
109833-45-6
VCID:
VC20786412
InChI:
InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1
SMILES:
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O
Molecular Formula:
C15H25NO3
Molecular Weight:
267.36 g/mol
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
CAS No.: 109833-45-6
Cat. No.: VC20786412
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109833-45-6 |
|---|---|
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.36 g/mol |
| IUPAC Name | (2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | GXMGQAISBVDYRX-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O |
| SMILES | CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
| Canonical SMILES | CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator